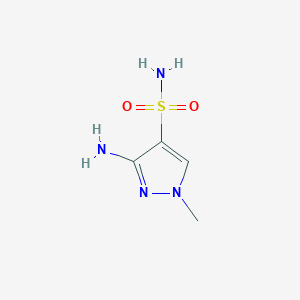
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride, also known as FMBA HCl, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in various synthetic reactions and as an intermediate in the synthesis of other compounds. FMBA HCl is a white crystalline solid with a molecular weight of 252.7 g/mol and a melting point of 193-195°C. It has a low solubility in water and is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Synthesis and Application in Drug Development
- The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions that could be relevant for the synthesis or modification of N
1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride. Such compounds are key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials, indicating potential pharmaceutical applications (Qiu et al., 2009).
Molecular Imaging and Diagnostics
- Fluorinated compounds, including fluorine-substituted amino acids like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), have been utilized in positron emission tomography (PET) for studying brain metabolism and disorders such as Parkinson's disease. This suggests a potential role for fluorinated compounds in molecular imaging and diagnostics (Kumakura & Cumming, 2009).
Fluorescent Chemosensors
- Compounds based on fluorophores like 4-Methyl-2,6-diformylphenol have been developed for the detection of metal ions and other analytes, showcasing the role of fluorinated compounds in the development of sensitive and selective chemosensors (Roy, 2021).
Mechanistic Insights into Drug Action
- Studies on the incorporation of fluorine in nucleotide analogues by HIV-1 reverse transcriptase shed light on how small modifications, such as fluorine substitution, can significantly alter the biological activity and efficacy of pharmaceutical compounds. This highlights the importance of structural modifications in drug development and the potential mechanistic roles of fluorinated compounds (Ray et al., 2003).
Properties
IUPAC Name |
3-amino-N-(2-fluoro-4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFMAODBSQHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)

![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)



![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)



